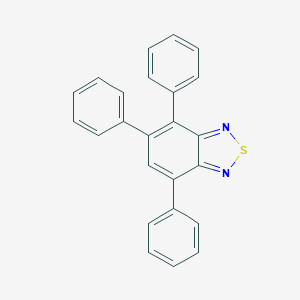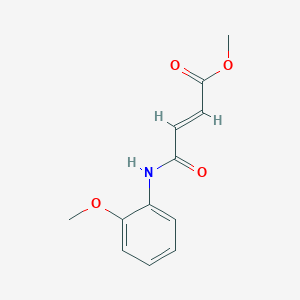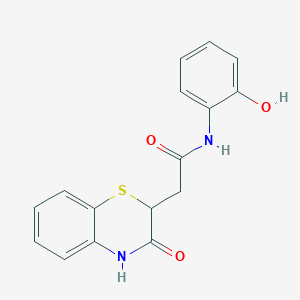
4,5,7-Triphenyl-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,7-Triphenyl-2,1,3-benzothiadiazole (TPBT) is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound belongs to the family of benzothiadiazole derivatives and is known for its unique chemical and physical properties.
作用機序
The mechanism of action of 4,5,7-Triphenyl-2,1,3-benzothiadiazole is not fully understood, but it is believed to involve the interaction of 4,5,7-Triphenyl-2,1,3-benzothiadiazole with target molecules or receptors. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been shown to interact with enzymes, leading to the inhibition of enzyme activity. In addition, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to interact with ion channels, leading to the modulation of ion channel activity.
Biochemical and Physiological Effects:
4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been shown to scavenge free radicals, leading to the prevention of oxidative stress. In addition, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
4,5,7-Triphenyl-2,1,3-benzothiadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4,5,7-Triphenyl-2,1,3-benzothiadiazole is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be taken when handling 4,5,7-Triphenyl-2,1,3-benzothiadiazole in lab experiments.
将来の方向性
There are several future directions for the research on 4,5,7-Triphenyl-2,1,3-benzothiadiazole, including the development of new synthetic methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action. The development of new synthetic methods can lead to the synthesis of 4,5,7-Triphenyl-2,1,3-benzothiadiazole derivatives with improved properties and functions. The exploration of its potential applications in other fields, such as medicine and agriculture, can lead to the discovery of new uses for 4,5,7-Triphenyl-2,1,3-benzothiadiazole. The investigation of its mechanism of action can lead to a better understanding of how 4,5,7-Triphenyl-2,1,3-benzothiadiazole interacts with target molecules or receptors, leading to the development of new drugs or therapies.
合成法
4,5,7-Triphenyl-2,1,3-benzothiadiazole can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with benzaldehyde, followed by cyclization with a suitable dehydrating agent. Another method involves the condensation of 2-aminobenzenethiol with a suitable aromatic aldehyde in the presence of a Lewis acid catalyst. The resulting 4,5,7-Triphenyl-2,1,3-benzothiadiazole can be purified through recrystallization or column chromatography.
科学的研究の応用
4,5,7-Triphenyl-2,1,3-benzothiadiazole has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic field-effect transistors and organic light-emitting diodes. In optoelectronics, 4,5,7-Triphenyl-2,1,3-benzothiadiazole has been used as a sensitizer in dye-sensitized solar cells, which can convert solar energy into electrical energy. 4,5,7-Triphenyl-2,1,3-benzothiadiazole has also been used as a fluorescent probe for the detection of metal ions and biological molecules.
特性
分子式 |
C24H16N2S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
4,5,7-triphenyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C24H16N2S/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H |
InChIキー |
XEVWOTCEKXTQFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)